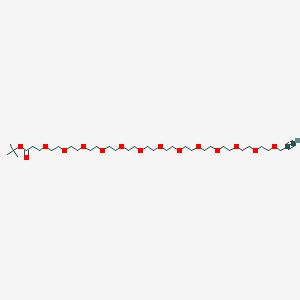
Propargyl-PEG13-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG13-Boc is a polyethylene glycol-based compound that features a propargyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, where it facilitates the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG13-Boc typically involves the following steps:
Starting Material: The synthesis begins with a polyethylene glycol (PEG) chain of defined length.
Propargylation: The PEG chain is functionalized with a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Boc Protection: The terminal hydroxyl group of the PEG chain is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity across batches.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG13-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group participates in CuAAC reactions with azide-containing molecules to form triazole linkages.
Deprotection: The Boc group can be removed under acidic conditions to expose the terminal amine group.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc protecting group.
Major Products Formed
Triazole Linkages: The primary product of the CuAAC reaction is a stable triazole linkage.
Amine-Terminated PEG: Deprotection of the Boc group yields an amine-terminated PEG chain.
Applications De Recherche Scientifique
Propargyl-PEG13-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Facilitates the conjugation of biomolecules for various biological studies.
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Utilized in the production of advanced materials and in drug delivery systems.
Mécanisme D'action
The mechanism of action of Propargyl-PEG13-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG13-acid: Contains a carboxylic acid group instead of a Boc group.
Propargyl-PEG13-amine: Features an amine group instead of a Boc group.
Uniqueness
Propargyl-PEG13-Boc is unique due to its combination of a propargyl group and a Boc protecting group, which allows for versatile applications in click chemistry and PROTAC synthesis. The Boc group provides stability and protection during synthetic processes, which can be selectively removed under acidic conditions to reveal the functional amine group.
Propriétés
Formule moléculaire |
C34H64O15 |
|---|---|
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3 |
Clé InChI |
ZSHSGYWPZFHQJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


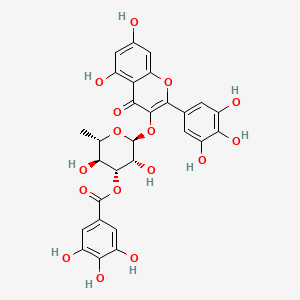
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
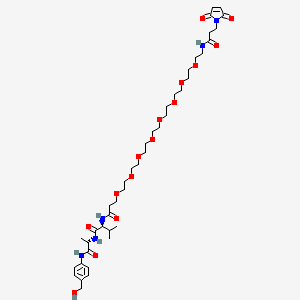
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)

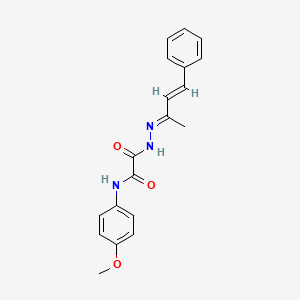

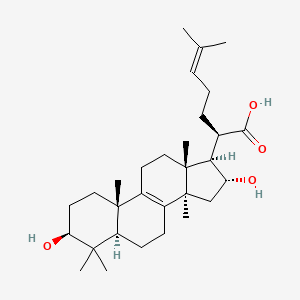

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)
